7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide
Description
7-Methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide side chain. The side chain extends to a thiophene ring bearing a 1-methyl-1H-pyrazole moiety.
Properties
IUPAC Name |
7-methoxy-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-12-14(11-22-23)18-7-6-15(27-18)8-9-21-20(24)17-10-13-4-3-5-16(25-2)19(13)26-17/h3-7,10-12H,8-9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWEMBOPUIKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase which plays a crucial role in neural crest development and is implicated in various diseases when mutated.
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It has been shown to have an IC50 value of 0.4 nM against wild-type RET. This means it binds to the RET protein with high affinity, preventing its normal function and leading to a decrease in the downstream signaling that drives certain disease processes.
Biochemical Pathways
The inhibition of RET disrupts several biochemical pathways. RET is involved in multiple cellular processes, including cell proliferation and survival, through the activation of various signaling pathways. When RET is inhibited, these pathways are affected, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs synthesized for drug discovery, including pyrazole-thiophene hybrids and benzofuran/benzodioxole derivatives. Key comparisons are outlined below:
Research Findings and Discussion
Key Structural Determinants of Activity
- Benzofuran vs.
- Pyrazole-Thiophene vs. Thiazole : The pyrazole-thiophene motif (target and 7a/7b) favors kinase interaction, whereas compound 72’s thiazole is more common in antiproliferative agents.
- Linker Flexibility : The ethyl-carboxamide linker in the target compound likely provides conformational flexibility, contrasting with compound 72’s rigid cyclopropane.
Challenges and Opportunities
- Synthesis Complexity : The target compound’s multi-heterocyclic structure poses scalability challenges compared to simpler analogs like 7a/7b.
- Unmet Data Gaps: Limited empirical data on the target compound’s binding affinities or toxicity necessitate further preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
